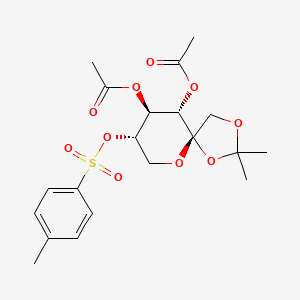

甲基 1-(2-羧基苯基)-2,3,4-三-O-乙酰-β-D-葡萄糖醛酸根

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of glucuronides like Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate often involves the chemo-selective enzymatic removal of protecting groups from methyl acetyl derivatives of glucuronic acid. Baba and Yoshioka (2006) demonstrated this with the synthesis of 1-beta-O-acyl glucuronides of diclofenac, mefenamic acid, and (S)-naproxen, highlighting a chemo-enzymatic procedure that provides a straightforward route to these glucuronides from their methyl acetyl precursors (Baba & Yoshioka, 2006).

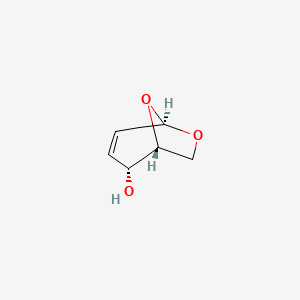

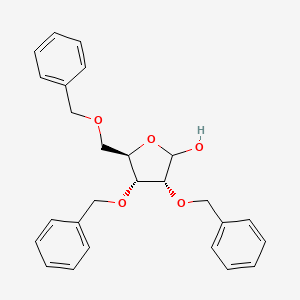

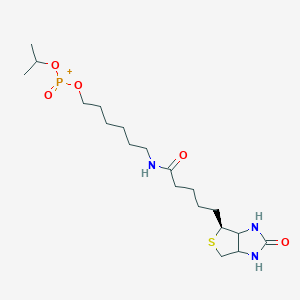

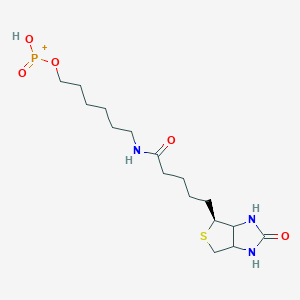

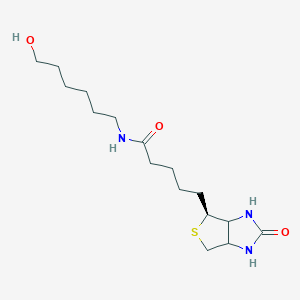

Molecular Structure Analysis

The molecular structure of glucuronic acid derivatives, including Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate, can be elucidated using techniques such as single-crystal X-ray diffraction. Hayes et al. (2013) explored the crystal polymorphism of a closely related glycoside donor, providing insights into the structural aspects and crystalline forms of these compounds (Hayes et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of glucuronic acid derivatives includes their ability to form ester and ether bonds, facilitating their role in conjugation reactions. The Mitsunobu reaction, for instance, has been applied to synthesize β-phenylglucuronides from methyl 2,3,4-tri-O-acetyl-d-glucopyranuronate and phenols, showcasing the versatility of glucuronic acid derivatives in synthetic chemistry (Badman, Green, & Voyle, 1990).

Physical Properties Analysis

The physical properties of glucuronic acid derivatives, such as solubility, crystallinity, and melting points, are influenced by their molecular structure and the presence of functional groups. The polymorphism study by Hayes et al. (2013) provides valuable data on the crystalline forms and physical characteristics of these compounds (Hayes et al., 2013).

科学研究应用

化学修饰和生物活性

通过衍生化(例如乙酰化)对 D-葡聚糖结构进行化学改变,极大地影响了它们的溶解性和生物活性。这些修饰可以增强抗凝、抗氧化和抗肿瘤等生物效应。甲基 1-(2-羧基苯基)-2,3,4-三-O-乙酰-β-D-葡萄糖醛酸根作为一种衍生化合物,可能通过化学修饰共享类似的生物活性增强,从而有助于其在生物技术和药物应用中的潜力。对多糖衍生化的兴趣,包括乙酰化,突出了研究甲基 1-(2-羧基苯基)-2,3,4-三-O-乙酰-β-D-葡萄糖醛酸根等化合物的相关性,因为它们具有放大的生物效应,并有可能用于治疗人类疾病状况和临床并发症 (Francini Yumi Kagimura 等人,2015).

代谢途径和药物结合

参与葡萄糖醛酸化过程(一种关键的 II 相药物代谢反应)的代谢途径,突出了甲基 1-(2-羧基苯基)-2,3,4-三-O-乙酰-β-D-葡萄糖醛酸根等化合物在药物代谢和结合研究中的重要性。葡萄糖醛酸化促进了药物和潜在毒性化合物的排泄,使得了解这一途径对于开发更安全、更有效的治疗剂至关重要。对葡萄糖醛酸化发育方面的综述强调了研究特定化学基团(例如甲基 1-(2-羧基苯基)-2,3,4-三-O-乙酰-β-D-葡萄糖醛酸根中存在的基团)如何影响药物代谢和结合过程的重要性,这可能导致新的药物制剂或解毒策略 (G. Dutton, 1978).

安全和危害

属性

IUPAC Name |

2-[(2R,3R,4R,5R)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)20(32-16(14)19(26)27-4)31-13-8-6-5-7-12(13)18(24)25/h5-8,14-17,20H,1-4H3,(H,24,25)/t14-,15-,16?,17-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMYHWWBEZVDAQ-KQXCKHACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)O)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)C(=O)OC)OC2=CC=CC=C2C(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)